5,6-Difluoro-1-N-methylbenzene-1,2-diamine
Description
Overview of ortho-Phenylenediamines in Advanced Organic Synthesis
ortho-Phenylenediamines, also known as 1,2-diaminobenzenes, are a cornerstone of synthetic organic chemistry, primarily serving as precursors to a wide array of heterocyclic compounds. nih.govactylis.com Their defining feature is the presence of two amino groups on adjacent carbon atoms of a benzene (B151609) ring, which allows them to undergo condensation reactions with a variety of carbonyl-containing compounds. For instance, their reaction with aldehydes and carboxylic acids is a classical method for the synthesis of benzimidazoles, a class of heterocycles with a broad spectrum of biological activities, including antimicrobial and anticancer properties. nih.gov
Beyond their role in heterocycle synthesis, ortho-phenylenediamines are also employed in the formation of Schiff bases and as ligands in coordination chemistry. ossila.com The ability of the two adjacent amino groups to chelate with metal ions makes them valuable in the design of catalysts and functional materials.
Scope of Research on 5,6-Difluoro-1-N-methylbenzene-1,2-diamine and Related Fluorinated Diamines
Direct and extensive research on this compound is limited in publicly accessible scientific literature. However, the study of related fluorinated and N-alkylated ortho-phenylenediamines provides a valuable framework for understanding its potential significance and applications. For example, compounds like 4-fluoro-1,2-phenylenediamine are utilized as hardeners for epoxy resins to improve thermal conductivity and in the synthesis of Schiff base metal complexes for applications such as antimicrobial agents and redox carriers in flow batteries. ossila.com
The N-methylation of one of the amino groups, as seen in N-methyl-o-phenylenediamine, introduces asymmetry and can influence the regioselectivity of subsequent reactions. This compound is a known intermediate in the synthesis of pharmaceuticals, such as the angiotensin II receptor antagonist, telmisartan. google.comchemicalbook.com The synthesis of N-methylated ortho-phenylenediamines can be achieved through the methylation of o-nitroaniline followed by reduction. google.com
The combination of difluoro substitution on the aromatic ring and N-methylation of an amino group in this compound suggests a molecule with a unique combination of electronic and steric properties. The fluorine atoms would be expected to increase the acidity of the amino groups and influence the reactivity of the aromatic ring, while the methyl group could direct the outcome of condensation reactions.
Physicochemical Properties of this compound and Related Compounds
While detailed experimental data for this compound is not widely available, a comparison with related, well-characterized compounds can provide insights into its likely physical and chemical properties.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Known Physical Properties |
|---|---|---|---|---|
| This compound | Not available | C₇H₈F₂N₂ | 158.15 | Data not readily available. chemcd.com |
| N-Methylbenzene-1,2-diamine | 4760-34-3 | C₇H₁₀N₂ | 122.17 | Melting point: 22 °C; Boiling point: 123-124 °C at 10 mmHg. chemicalbook.comsigmaaldrich.com |
| 4,5-Difluorobenzene-1,2-diamine | 76179-40-3 | C₆H₆F₂N₂ | 144.12 | Data not readily available. nih.gov |
| 5,6-Difluoro-1-N-propylbenzene-1,2-diamine | Not available | C₉H₁₂F₂N₂ | 186.2 | Data not readily available. cymitquimica.com |
Synthesis and Reactivity
The synthesis of this compound would likely follow established methodologies for the preparation of substituted ortho-phenylenediamines. A plausible synthetic route could involve the nitration of a difluorinated benzene derivative, followed by N-methylation and subsequent reduction of the nitro group to an amine. For instance, a common method for producing N-methyl-o-phenylenediamine involves the methylation of o-nitroaniline, followed by reduction. google.com
The reactivity of this compound would be governed by the interplay of its functional groups. The two amino groups, one primary and one secondary, would exhibit different nucleophilicities. The presence of two electron-withdrawing fluorine atoms would decrease the basicity of the amino groups compared to their non-fluorinated counterparts. In condensation reactions, such as the formation of benzimidazoles, the unsymmetrical nature of the diamine could lead to the formation of regioisomers, depending on which nitrogen atom participates in the initial condensation and subsequent cyclization. The fluorine substituents would also be expected to influence the reactivity of the aromatic ring towards electrophilic substitution.
Potential Applications and Research Directions
Given the properties of related compounds, this compound holds potential as a valuable building block in several areas of chemical research and development:
Medicinal Chemistry: The unique substitution pattern could be exploited to synthesize novel benzimidazole (B57391) derivatives or other heterocyclic systems with potential biological activity. The fluorine atoms could enhance metabolic stability and binding affinity, while the N-methyl group provides a point for further structural diversification.
Materials Science: As a monomer, it could be used to prepare fluorinated polyimides or other high-performance polymers. The fluorine content could impart desirable properties such as increased thermal stability, chemical resistance, and low dielectric constant.
Coordination Chemistry: The diamine could serve as a ligand for the synthesis of novel metal complexes with potential catalytic or photophysical properties. The electronic and steric tuning provided by the fluoro and methyl groups could influence the properties of the resulting complexes.
Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully explore its potential in these and other areas of advanced chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-difluoro-2-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNLCNLAWFBYAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5,6 Difluoro 1 N Methylbenzene 1,2 Diamine and Analogues
Precursor-Based Synthetic Routes
The synthesis of 5,6-Difluoro-1-N-methylbenzene-1,2-diamine typically originates from commercially available fluorinated and nitrated benzene (B151609) derivatives. These precursors undergo a series of transformations, including reduction and substitution reactions, to yield the target diamine.
Reduction of Nitro-Substituted Precursors
A primary and well-established method for the synthesis of aromatic diamines is the reduction of the corresponding dinitro compounds. In the context of this compound, a plausible and efficient precursor is 1,2-difluoro-4,5-dinitrobenzene (B1590526). The synthesis of the non-methylated analogue, 4,5-difluorobenzene-1,2-diamine, is achieved through the reduction of this dinitro precursor. This transformation is commonly carried out using catalytic hydrogenation.
A typical procedure involves the use of a catalyst such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is generally performed in a solvent like ethanol (B145695) at room temperature and elevated pressure. For instance, the reduction of a similar compound, 4-fluoro-2-nitroaniline, to 4-fluoro-1,2-phenylenediamine is successfully achieved using Raney nickel and hydrogen gas at 1.0 MPa for 8 hours. nih.gov
For the synthesis of the N-methylated target compound, a potential route involves the prior introduction of the methyl group to the precursor before the reduction of the nitro groups. For example, a compound like N-methyl-4,5-difluoro-2-nitroaniline would be an ideal intermediate. The reduction of this intermediate to the final product can be accomplished using methods analogous to the reduction of N-methyl-o-nitroaniline, which can be achieved through catalytic hydrogenation with Pd/C or by using reducing agents like iron powder in acetic acid.
| Precursor | Reducing Agent/Catalyst | Product | Reference |
| 1,2-difluoro-4,5-dinitrobenzene | Raney Nickel, H₂ | 4,5-difluorobenzene-1,2-diamine | nih.gov |
| N-methyl-o-nitroaniline | Pd/C, H₂ | N-methyl-o-phenylenediamine | |
| N-methyl-o-nitroaniline | Fe, Acetic Acid | N-methyl-o-phenylenediamine |
Strategies from Fluorinated Aniline (B41778) Derivatives
An alternative and often more direct approach to introducing the N-methyl group involves starting with a fluorinated aniline derivative and building the final molecule. A key strategy is the nucleophilic aromatic substitution (SNAr) on a highly activated fluorinated ring.
Starting from 1,2-difluoro-4,5-dinitrobenzene, a selective substitution of one of the fluorine atoms with methylamine (B109427) can be envisioned. In reactions of 1,2-difluoro-4,5-dinitrobenzene with amines, the fluorine atoms are generally displaced in preference to the nitro groups. rsc.org This would lead to the formation of an N-methyl-2,3-difluoro-5,6-dinitroaniline intermediate. Subsequent reduction of the dinitro groups would then yield the desired this compound.
Another strategy involves the protection of one amino group of a difluorinated o-phenylenediamine (B120857), followed by methylation of the unprotected amine and subsequent deprotection. For instance, 4,5-difluoro-1,2-phenylenediamine could be selectively protected, methylated, and then deprotected to yield the target compound. However, achieving high regioselectivity in the methylation of an unprotected diamine can be challenging due to the potential for di-methylation.
Intermolecular Defluorinative Vicinal Diamination Protocols
Emerging methodologies in organofluorine chemistry offer novel pathways to vicinal diamines. One such approach is the intermolecular defluorinative vicinal diamination. While not yet specifically reported for the synthesis of this compound from a difluoroarene, related protocols have been developed for fluoroalkenes. These methods often utilize transition-metal-free conditions, employing hypervalent iodine reagents or other strategies to facilitate the addition of two amine functionalities across a double bond with concurrent C-F bond cleavage. The adaptation of such protocols to aromatic systems would represent a significant advancement in the synthesis of fluorinated diamines.
Regioselective Synthesis and Isomer Control in Difluorinated Systems
Achieving regioselectivity is a critical aspect in the synthesis of unsymmetrically substituted phenylenediamines like this compound. The directing effects of the fluorine and nitro substituents on the aromatic ring play a crucial role in determining the outcome of substitution reactions.
In the synthesis starting from 1,2-difluoro-4,5-dinitrobenzene, the position of the incoming methylamino group is directed by the activating effect of the two nitro groups. The fluorine atoms are activated towards nucleophilic aromatic substitution, and the precise position of substitution by methylamine would need to be carefully controlled to obtain the desired isomer.
When considering the N-methylation of 4,5-difluorobenzene-1,2-diamine as a potential route, achieving mono-methylation at a specific nitrogen atom is a significant challenge. The two amino groups have similar reactivity, which can lead to a mixture of mono-methylated isomers and the di-methylated product. Strategies to control this regioselectivity include the use of protecting groups or specialized catalytic systems that can differentiate between the two amino groups based on their steric or electronic environment. Recent advances in ortho-selective C–H amination of aniline derivatives using various transition metal catalysts (Pd, Cu, Ru, Ir, and Co) offer potential pathways for the controlled introduction of a second amino group, which could be adapted for the synthesis of N-substituted o-phenylenediamines with high regioselectivity. nih.gov
Optimization of Reaction Conditions for Enhanced Synthetic Efficiency
The efficiency of the synthetic routes to this compound can be significantly improved by optimizing reaction conditions. Key parameters that are often tuned include the choice of solvent, catalyst, temperature, and reaction time.
For the reduction of nitro-substituted precursors, the choice of catalyst and solvent can have a profound impact on the reaction rate and selectivity. For example, in catalytic hydrogenations, the activity and selectivity of catalysts like Pd/C and Raney nickel can be influenced by the support material and the presence of additives. The solvent system can also affect the solubility of the reactants and the efficiency of the hydrogen transfer.
In nucleophilic aromatic substitution reactions, the solvent polarity and the nature of the base used are critical. Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to enhance the rate of SNAr reactions. The choice of a non-nucleophilic base is also important to prevent unwanted side reactions.
The table below summarizes key reaction parameters that can be optimized for the synthesis of fluorinated diamines.
| Reaction Type | Key Parameters for Optimization | Desired Outcome |
| Catalytic Hydrogenation | Catalyst type (e.g., Pd/C, Raney Ni), solvent, hydrogen pressure, temperature | High yield, minimal side products, complete reduction of nitro groups |
| Nucleophilic Aromatic Substitution | Solvent polarity, base strength and nucleophilicity, temperature, reaction time | High regioselectivity, good yield, prevention of side reactions |
Novel Approaches in Fluorinated Diamine Synthesis
The field of fluorinated diamine synthesis is continually evolving, with new methodologies being developed to improve efficiency, selectivity, and environmental sustainability. One area of active research is the development of novel catalytic systems for C-N bond formation. For instance, copper-catalyzed C-N cross-coupling reactions (Ullmann condensation) have been refined to proceed under milder conditions with a broader substrate scope.
Another innovative approach involves the use of flow chemistry. Performing multi-step syntheses in continuous flow reactors can offer several advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for higher yields and purity.
Furthermore, enzymatic and chemoenzymatic methods are gaining traction for the synthesis of chiral amines and their derivatives. While not yet widely applied to the synthesis of fluorinated o-phenylenediamines, these biocatalytic approaches could offer highly selective and environmentally friendly routes in the future.
Chemical Reactivity and Mechanistic Investigations of 5,6 Difluoro 1 N Methylbenzene 1,2 Diamine
Cyclocondensation Reactions with Carbonyl Compounds
The ortho-disposition of the primary and secondary amino groups in 5,6-Difluoro-1-N-methylbenzene-1,2-diamine allows it to undergo cyclocondensation reactions with a wide range of carbonyl-containing compounds. These reactions are fundamental to the construction of various fused heterocyclic systems.
Formation of Benzimidazole (B57391) Derivatives
The reaction of o-phenylenediamines with aldehydes or carboxylic acids is a classic and efficient method for synthesizing benzimidazoles. researchgate.netsemanticscholar.org For this compound, this reaction proceeds via the initial formation of a Schiff base between the more nucleophilic primary amine and the carbonyl group of an aldehyde, followed by intramolecular cyclization and subsequent dehydration (or loss of water) to form the stable aromatic benzimidazole ring. The presence of halogen substituents, such as fluorine, on the benzene (B151609) ring is generally well-tolerated in these cyclocondensation reactions. nih.gov
When reacting with an aldehyde (RCHO), the expected product is a mixture of 5,6-difluoro-1-methyl-2-substituted-1H-benzo[d]imidazoles. The reaction with carboxylic acids typically requires harsher conditions, such as high temperatures or the presence of a strong acid catalyst like polyphosphoric acid, to facilitate the initial amide formation and subsequent cyclization. wikipedia.orgresearchgate.net
Table 1: Examples of Benzimidazole Synthesis via Cyclocondensation This table presents generalized reactions for o-phenylenediamines, applicable to the title compound.
| Reactant | Carbonyl Compound | Typical Conditions | Product Class |
|---|---|---|---|
| o-phenylenediamine (B120857) | Aromatic Aldehyde (e.g., Benzaldehyde) | Reflux in Ethanol (B145695), catalytic acid or oxidant (e.g., Cu(OH)₂) | 2-Aryl-benzimidazole |
| o-phenylenediamine | Carboxylic Acid (e.g., Acetic Acid) | High temperature (e.g., >150°C), mineral acid (e.g., HCl) | 2-Alkyl-benzimidazole |
| 4-methyl-1,2-phenylenediamine | Formic Acid | ZnO nanoparticles, 70°C | 5-Methyl-1H-benzimidazole semanticscholar.org |
Synthesis of Benzo[b]researchgate.netnih.govdiazepine Structures
Benzo[b] researchgate.netnih.govdiazepines are seven-membered heterocyclic compounds synthesized by the condensation of o-phenylenediamines with β-dicarbonyl compounds or, more commonly, two equivalents of a ketone. ijtsrd.comnih.govnih.gov The reaction of this compound with a ketone, such as acetone, is expected to proceed under acidic or basic catalysis. The mechanism involves the initial formation of an imine with one of the amino groups, followed by an aldol-type condensation with a second molecule of the ketone, and subsequent cyclization with the second amino group to form the seven-membered diazepine ring. semanticscholar.org
A variety of catalysts, including Lewis acids (e.g., InBr₃, Ga(OTf)₃), solid acids (e.g., sulfated zirconia, montmorillonite K10), and microwave irradiation, have been employed to facilitate this reaction, often providing high yields under mild conditions. ijtsrd.comnih.goviitm.ac.in The fluorine substituents on the aromatic ring are anticipated to remain intact during this process.
Generation of Quinoxaline Derivatives
Quinoxalines are formed through the cyclocondensation of o-phenylenediamines with α-dicarbonyl compounds (e.g., glyoxal, benzil). researchgate.net This reaction is typically high-yielding and proceeds under mild conditions, often in an alcoholic solvent at room temperature. For this compound, the reaction with an α-dicarbonyl compound would lead to the formation of a 6,7-difluoro-1-methyl-substituted quinoxaline derivative.
The mechanism involves a sequential double imine formation. The two amino groups of the diamine nucleophilically attack the two carbonyl carbons of the α-dicarbonyl compound, followed by the elimination of two molecules of water to yield the aromatic quinoxaline ring system. The resulting 6,7-difluoroquinoxaline core is of particular interest as the fluorine atoms activate the ring for subsequent nucleophilic aromatic substitution reactions. researchgate.net
Other Heterocyclic Annulation Reactions
Beyond the formation of common five-, six-, and seven-membered rings, o-phenylenediamines are precursors to other heterocyclic structures through various annulation (ring-forming) reactions. For example, reaction with nitrous acid (generated in situ from NaNO₂) converts the diamine moiety into a benzotriazole. wikipedia.orgrsc.org This reaction proceeds via diazotization of one amino group, followed by intramolecular cyclization of the resulting diazonium salt onto the remaining amino group. For this compound, this would yield 5,6-difluoro-1-methyl-1H-benzotriazole.
Furthermore, reactions with reagents like carbon disulfide can yield benzimidazole-2-thiones, and reactions with phosgene or its equivalents can produce benzimidazol-2-ones, expanding the synthetic utility of this diamine scaffold. impactfactor.org
Nucleophilic Aromatic Substitution Pathways
The two fluorine atoms on the benzene ring of this compound are not particularly reactive towards nucleophilic aromatic substitution (SₙAr) on their own. However, once the diamine has been converted into a fused heterocyclic system with electron-withdrawing properties, such as a quinoxaline or a protonated/quaternized benzimidazole, the fluorine atoms become activated for displacement by nucleophiles. nih.gov
The SₙAr mechanism is a two-step process involving the initial attack of a nucleophile on the carbon atom bearing the leaving group (fluorine) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govnih.gov The aromaticity is then restored by the expulsion of the fluoride ion. Fluorine is an excellent leaving group in SₙAr reactions due to the high electronegativity of the fluorine atom, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack. youtube.comyoutube.com
For instance, in 6,7-difluoroquinoxaline derivatives formed from the title compound, one or both fluorine atoms can be sequentially displaced by various nucleophiles such as amines, alkoxides, or thiolates. researchgate.net This allows for the late-stage functionalization of the heterocyclic core, providing a modular approach to complex molecules. researchgate.netnih.gov
Table 2: Representative Nucleophilic Aromatic Substitution on Activated Fluoroarenes This table illustrates the SₙAr reactivity of fluoroarenes activated by electron-withdrawing groups, a principle applicable to derivatives of the title compound.
| Substrate | Nucleophile | Typical Conditions | Product Type |
|---|---|---|---|
| 6-Fluoroquinoxaline | Amines (e.g., Morpholine) | Microwave irradiation, high temperature | 6-Aminoquinoxaline researchgate.net |
| Ethyl 6,7-difluoroquinolone | Sodium azide (NaN₃) | DMF, 60°C | Ethyl 7-azido-6-fluoroquinolone nih.gov |
| 4,5-Difluoro-1,2-dinitrobenzene | N-methyl-o-phenylenediamine | Base (e.g., K₂CO₃), heat | Dihydrophenazine derivative researchgate.net |
Oxidation and Reduction Chemistry of the Diamine Moiety
The diamine moiety of this compound is susceptible to oxidation. The oxidation of o-phenylenediamines can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation can lead to the formation of o-benzoquinonediimines, which are highly reactive and can undergo further reactions or polymerization. researchgate.net
Oxidation in the presence of certain reagents can lead to specific heterocyclic products. For example, as mentioned, reaction with nitrous acid, an oxidative process, yields benzotriazoles. rsc.org Stronger oxidation, for instance with iron(III) chloride or in the presence of copper ions, can lead to the formation of phenazine derivatives through the oxidative dimerization of two diamine molecules. researchgate.netmdpi.comnih.gov The colorless or pale-colored diamine is often oxidized upon exposure to air, leading to colored impurities, a common characteristic of aromatic amines. wikipedia.org
The reduction chemistry of the diamine itself is limited, as the amino groups are in a reduced state. However, the synthesis of this compound would typically involve the reduction of a corresponding dinitro, nitro-amino, or other oxidized precursor. For example, a common synthetic route to o-phenylenediamines involves the reduction of an o-nitroaniline derivative. wikipedia.orgcell.com
In-depth Mechanistic Studies of Transformations Involving the Diamine Scaffold
The unique electronic and structural features of this compound make its scaffold a versatile building block in the synthesis of complex heterocyclic systems. In-depth mechanistic studies of its transformations are crucial for understanding and optimizing reaction pathways. These investigations often explore the involvement of reactive intermediates and the role of catalysts in facilitating bond formation.
Investigation of Radical Intermediates
While ionic pathways are common in the reactions of diamine compounds, the potential for radical intermediates to play a significant role, particularly in fluorinated systems, is an area of active investigation. The presence of electron-rich amino groups can influence the stability and reactivity of adjacent radical centers.
Studies on analogous o-phenylenediamine structures have shown their capacity to act as radical-trapping agents, which suggests that the diamine scaffold can participate in single-electron transfer (SET) processes rsc.org. In the context of this compound, a radical intermediate could be generated through several pathways, including photochemical activation or interaction with a radical initiator.
One proposed mechanism involves the homolytic cleavage of a C-H or N-H bond, facilitated by an external stimulus, to generate a radical species. The fluorine substituents on the benzene ring can modulate the electron density of the aromatic system, thereby influencing the stability of such radical intermediates. Computational studies on related fluorinated aromatic compounds have provided insights into the energetics of radical formation and subsequent reactions nih.govrsc.org.
In the context of radical fluorination reactions, various sources of atomic fluorine can react with carbon-centered radicals to form C-F bonds wikipedia.org. While the diamine itself is already fluorinated, understanding its behavior in the presence of radical fluorinating agents is key to predicting potential side reactions or further functionalization. The ability of electrophilic N-F reagents to act as sources of fluorine atoms for radical species has expanded the scope of these transformations wikipedia.org.
Illustrative data from studies on the radical fluorination of analogous aromatic substrates highlight the reaction conditions and outcomes.
| Substrate Analogue | Radical Generation Method | Fluorine Source | Catalyst/Initiator | Yield (%) |
|---|---|---|---|---|
| N-Aryl Glycine Derivative | Photoredox Catalysis | Selectfluor | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | 85 |
| Alkylarene | Photocatalysis | N-Fluorobenzenesulfonimide (NFSI) | fac-Ir(ppy)3 | 78 |
| Aryl Boronic Acid | Silver-catalyzed | Selectfluor | AgNO3 | 65 |
These examples, while not directly involving this compound, provide a framework for predicting its potential reactivity under radical conditions. The interplay between the electron-donating diamine functionality and the electron-withdrawing fluorine atoms would likely influence the regioselectivity and efficiency of any radical-mediated transformations.
Role of Transition Metal Catalysis in Cross-Coupling and Cyclization Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, and it plays a pivotal role in the functionalization of aromatic diamines like this compound. These catalysts facilitate the formation of carbon-nitrogen and carbon-carbon bonds, enabling the construction of diverse heterocyclic scaffolds, most notably benzimidazoles semanticscholar.orgorganic-chemistry.orgresearchgate.net.
Cross-Coupling Reactions:
Palladium- and copper-catalyzed cross-coupling reactions are particularly relevant for the diamine scaffold. The Buchwald-Hartwig amination, for instance, allows for the formation of C-N bonds between an aryl halide and an amine, a process that can be applied to further functionalize the diamine or to couple it with other aromatic systems nih.gov. The presence of the N-methyl group on one of the amine functionalities of this compound introduces asymmetry, which can be exploited for selective N-arylation under carefully controlled conditions.
The fluorine substituents can influence the reactivity of the diamine in these cross-coupling reactions. The electron-withdrawing nature of fluorine can decrease the nucleophilicity of the amine groups, potentially requiring more active catalytic systems or harsher reaction conditions. However, fluorine substitution can also impact the oxidative addition and reductive elimination steps in the catalytic cycle, sometimes leading to enhanced reaction rates or selectivity nih.govrsc.orgrsc.orgsci-hub.box.
Cyclization Reactions:
Transition metal-catalyzed cyclization reactions of o-phenylenediamines with various coupling partners are a common strategy for synthesizing benzimidazoles and related heterocycles semanticscholar.orgorganic-chemistry.orgresearchgate.net. For instance, the condensation of this compound with aldehydes, carboxylic acids, or their derivatives can be promoted by a range of transition metal catalysts.
A plausible catalytic cycle for a palladium-catalyzed carbonylative cyclization to form a benzimidazolone derivative would involve:
Oxidative addition of an aryl halide to the Pd(0) catalyst.
Coordination of one of the amino groups of the diamine to the palladium center.
Carbon monoxide insertion into the Pd-N bond.
Intramolecular nucleophilic attack by the second amino group onto the carbonyl, leading to ring closure.
Reductive elimination to release the benzimidazolone product and regenerate the Pd(0) catalyst.
The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity.
| Diamine Analogue | Coupling Partner | Catalyst | Ligand | Product Type | Yield (%) |
|---|---|---|---|---|---|
| o-Phenylenediamine | Aryl Bromide | Pd(OAc)2 | Xantphos | N-Aryl-o-phenylenediamine | 85 |
| 4,5-Dichloro-o-phenylenediamine | Benzaldehyde | CuI | None | Benzimidazole | 92 |
| o-Phenylenediamine | 2-Bromophenylboronic acid | CuI / Pd(OAc)2 | Xantphos | Dibenzodiazepinone | 45 |
| N-Methyl-o-phenylenediamine | Benzyl Alcohol | Pd/C | None | N-Benzylated Diamine | 88 |
Applications As Versatile Building Blocks in Complex Molecular Architectures and Materials Science
Precursors for Advanced Polymeric Materials
The investigation into the utility of 5,6-Difluoro-1-N-methylbenzene-1,2-diamine as a monomer for high-performance polymers remains an unexplored area of materials science. The unique substitution pattern of this diamine, featuring two fluorine atoms and an N-methyl group on the aromatic ring, suggests it could impart desirable properties to various polymer architectures. However, specific studies detailing its use in the synthesis of the following polymers are not present in the current body of scientific literature.
Synthesis of Fluorinated Polyimides from Unsymmetrical Diamines
There are no available research articles or patents describing the synthesis of fluorinated polyimides using this compound as the diamine monomer. The synthesis of polyimides typically involves the polycondensation of a diamine with a dianhydride. The incorporation of fluorine atoms into the polymer backbone is a common strategy to enhance properties such as thermal stability, chemical resistance, and solubility, while lowering the dielectric constant and water absorption. The unsymmetrical nature of this compound could potentially lead to polyimides with unique chain packing and morphology, but this has not been experimentally verified.
Integration into Fluorinated Polyurethane Architectures
The use of this compound in the synthesis of fluorinated polyurethanes has not been reported. Polyurethanes are typically formed by the reaction of a diisocyanate with a polyol. Diamines can be used as chain extenders, influencing the morphology and properties of the resulting polymer. While fluorinated diamines are utilized to enhance the properties of polyurethanes, there is no specific data on the integration of this compound into these polymer systems.
Development of Polybenzoxazines from Diamine Precursors
No literature could be found on the use of this compound in the development of polybenzoxazines. The synthesis of polybenzoxazines involves the ring-opening polymerization of benzoxazine (B1645224) monomers, which are typically synthesized from a phenol, a primary amine, and formaldehyde. While diamines can be used to create bis-benzoxazine monomers, there are no documented instances of this specific fluorinated N-methylated diamine being employed for this purpose.
Palladium-Catalyzed Polycondensation Reactions with Aromatic Diamines
There is no evidence in the scientific literature of this compound being used in palladium-catalyzed polycondensation reactions. This type of reaction is a powerful tool for the synthesis of various conjugated polymers. Aromatic diamines can be coupled with aryl halides or triflates in the presence of a palladium catalyst to form polymers with specific electronic and optical properties. However, the application of this methodology to this compound has not been explored.
Role in Divergent Heterocyclic Compound Synthesis
Enhanced Strategies for Benzimidazole (B57391) Construction
While o-phenylenediamines are the key precursors for the synthesis of benzimidazoles, there are no specific studies detailing enhanced or divergent strategies for benzimidazole construction that utilize this compound. The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, or an aldehyde followed by oxidation. The presence of two fluorine atoms and an N-methyl group on the diamine precursor would be expected to influence the electronic properties and reactivity of the resulting benzimidazole, as well as potentially directing the regioselectivity of the cyclization. However, no such specific synthetic strategies or studies on the resulting benzimidazole derivatives have been published.
Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F for this compound—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR: The proton NMR spectrum of 5,6-Difluoro-1-N-methylbenzene-1,2-diamine would exhibit distinct signals corresponding to the different types of protons. The methyl group (CH₃) protons would typically appear as a singlet or a doublet (if coupled to the adjacent N-H proton) in the upfield region. The aromatic protons would appear as complex multiplets in the downfield region, with their chemical shifts and coupling patterns influenced by the electron-withdrawing fluorine atoms and electron-donating amino groups. The protons of the primary (-NH₂) and secondary (-NHCH₃) amino groups would appear as broad singlets whose chemical shifts can be sensitive to solvent and concentration.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. rsc.orgnih.gov Signals for the aromatic carbons would be observed in the downfield region (typically 100-160 ppm). The carbons directly bonded to fluorine would show large one-bond C-F coupling constants (¹JCF), and their chemical shifts would be significantly influenced by the high electronegativity of fluorine. The methyl carbon would appear as a sharp signal in the upfield region of the spectrum.
¹⁹F NMR: As fluorine has a spin-1/2 nucleus (¹⁹F) and is 100% abundant, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. rsc.orgnih.gov The spectrum for this molecule would be expected to show two distinct signals for the two non-equivalent fluorine atoms at positions 5 and 6. These signals would likely appear as multiplets due to coupling with each other (F-F coupling) and with the adjacent aromatic protons (H-F coupling). The chemical shifts and coupling constants are highly diagnostic of the substitution pattern on the fluorinated aromatic ring.
Interactive Data Table: Predicted NMR Data Below is a table of predicted chemical shifts (δ) for this compound. Note: Actual values can vary based on solvent and experimental conditions.
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H | Aromatic C-H | 6.5 - 7.5 | Multiplet | J(H-H), J(H-F) |
| ¹H | -NH₂ | 3.5 - 5.0 | Broad Singlet | - |
| ¹H | -NHCH₃ | 3.0 - 4.5 | Broad Singlet/Quartet | J(H-H) |
| ¹H | -CH₃ | 2.5 - 3.0 | Singlet/Doublet | J(H-H) |
| ¹³C | Aromatic C-F | 140 - 160 | Doublet | ¹J(C-F) ≈ 240-260 |
| ¹³C | Aromatic C-N | 130 - 150 | Singlet | - |
| ¹³C | Aromatic C-H | 110 - 125 | Singlet | - |
| ¹³C | -CH₃ | 25 - 35 | Singlet | - |
| ¹⁹F | C₅-F / C₆-F | -120 to -150 | Multiplet | J(F-F), J(H-F) |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands confirming its structure.
Key vibrational modes would include:
N-H Stretching: The primary amine (-NH₂) typically shows two distinct bands in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretches), while the secondary amine (-NH-) shows a single band in the same region. researchgate.net
C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group appears just below 3000 cm⁻¹.
Aromatic C=C Stretching: Bands in the 1500-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene (B151609) ring.
N-H Bending: The bending vibration for the amino groups typically occurs in the 1580-1650 cm⁻¹ region.
C-F Stretching: Strong, characteristic absorption bands for the carbon-fluorine bonds are expected in the 1100-1300 cm⁻¹ region.
Interactive Data Table: Characteristic FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium |
| Primary Amine (N-H) | Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H (Methyl) | Stretch | 2850 - 2960 | Medium |
| Aromatic C=C | Stretch | 1500 - 1600 | Medium-Strong |
| Amine (N-H) | Bend | 1580 - 1650 | Medium |
| C-F | Stretch | 1100 - 1300 | Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₇H₈F₂N₂), the exact molecular weight is approximately 158.07 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 158. Subsequent fragmentation could involve the loss of a methyl group (-CH₃, 15 Da) to give a fragment at m/z 143, or other characteristic losses related to the amine and fluoro substituents. nih.gov High-resolution mass spectrometry (HRMS) could confirm the elemental composition by providing a highly accurate mass measurement. chromatographyonline.com
Interactive Data Table: Expected Mass Spectrometry Peaks
| m/z Value | Proposed Fragment | Formula of Fragment | Significance |
| 158 | Molecular Ion [M]⁺ | [C₇H₈F₂N₂]⁺ | Confirms Molecular Weight |
| 143 | [M - CH₃]⁺ | [C₆H₅F₂N₂]⁺ | Loss of the methyl group |
| 131 | [M - HCN]⁺ | [C₆H₇F₂N]⁺ | Loss of hydrogen cyanide |
| 118 | [M - NH₂CH₃]⁺ | [C₆H₄F₂N]⁺ | Loss of the methylamine (B109427) group |
Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Confirmation
Single-Crystal X-ray Diffraction (SC-XRD) provides the most unambiguous structural proof by mapping the electron density of a crystalline solid, thereby determining the precise three-dimensional arrangement of atoms. nih.gov If a suitable single crystal of this compound can be grown, SC-XRD analysis would yield definitive data on:
Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the connectivity and geometry of the molecule.
Conformation: The exact spatial orientation of the substituents on the benzene ring.
Crystal Packing: Information on intermolecular interactions, such as hydrogen bonding between the amino groups of adjacent molecules, which dictate how the molecules are arranged in the solid state. mdpi.com
This technique is considered the gold standard for structural determination, providing an absolute and detailed molecular architecture. researchgate.netbeilstein-journals.org
Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Mixture Analysis
Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for analyzing non-volatile compounds. helsinki.fi For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The retention time of the compound under specific conditions serves as an identifier, and the peak area from a detector (typically UV-Vis) is proportional to its concentration, allowing for quantitative purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govresearchgate.net The compound, being sufficiently volatile, can be vaporized and passed through a GC column, where it is separated from any impurities. The eluted compound then enters the mass spectrometer, which provides a mass spectrum for definitive identification. nih.gov GC-MS is highly effective for both qualitative and quantitative analysis, capable of detecting trace-level impurities. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring. nist.gov The presence of the amino and fluoro substituents will influence the energy of these transitions, causing shifts in the absorption maxima (λmax) compared to unsubstituted benzene. The resulting spectrum provides a characteristic electronic fingerprint of the molecule.
Interactive Data Table: Expected UV-Vis Absorption Data
| Transition Type | Expected λmax (nm) | Solvent |
| π → π | 230 - 250 | Ethanol (B145695) or Cyclohexane |
| π → π | 280 - 300 | Ethanol or Cyclohexane |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in a molecule. For a molecule like 5,6-Difluoro-1-N-methylbenzene-1,2-diamine, DFT calculations would predict bond lengths, bond angles, and dihedral angles.
In a theoretical study on the related compound, 4-ethoxy-2,3-difluoro benzamide, DFT calculations using the B3LYP method with various basis sets were performed to determine its optimized geometry. Such calculations provide insights into how the substituents (fluoro, amino, and N-methyl groups) influence the geometry of the benzene (B151609) ring. For instance, the electron-withdrawing fluorine atoms and electron-donating amino and N-methyl groups would be expected to cause slight distortions in the benzene ring from a perfect hexagon. The C-F, C-N, and C-C bond lengths would be of particular interest in understanding these electronic effects.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzene Analog (Calculated using DFT) (Note: This is an illustrative table based on typical DFT results for similar molecules, not specific to this compound)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C (aromatic) | 1.39 - 1.41 | - |
| C-F | ~1.35 | - |
| C-N (amine) | ~1.40 | - |
| C-N (N-methyl) | ~1.42 | - |
| C-N-H | - | ~112 |
| C-N-C | - | ~118 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.
Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters (Note: These are example values and trends for substituted aromatic amines, not specific calculated values for this compound)
| Parameter | Value (eV) |
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap | 3.5 to 5.5 |
Vibrational Frequency Calculations and Spectroscopic Correlation
Computational methods can be used to calculate the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. DFT calculations are commonly used for this purpose.
A study on 1,1-difluoro-1,2-propadiene utilized quantum chemistry codes to examine its normal mode frequencies and make corresponding vibrational assignments researchgate.net. For this compound, key vibrational modes would include the N-H and C-H stretching frequencies, the C-F stretching frequencies, and the aromatic C-C stretching frequencies. The calculated vibrational spectrum would provide a theoretical fingerprint of the molecule that could be compared with experimental data to confirm its structure.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Insights
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is calculated by determining the electrostatic potential at various points on the electron density surface. MEP maps are useful for identifying regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a typical MEP map, red colors indicate regions of high electron density (negative potential), while blue colors indicate regions of low electron density (positive potential).
For this compound, the MEP map would be expected to show negative potential (red) around the nitrogen atoms of the amino and N-methyl groups due to the lone pairs of electrons, making these sites susceptible to electrophilic attack. The fluorine atoms, being highly electronegative, would also contribute to regions of negative potential. Conversely, the hydrogen atoms of the amino and methyl groups would likely show positive potential (blue). A study on 4-ethoxy-2,3-difluoro benzamide used MEP analysis to understand the reactive behavior of the molecule nih.gov.
Theoretical Modeling of Reaction Mechanisms and Energy Pathways
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most likely reaction pathway.
For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the amino groups, theoretical modeling could predict the regioselectivity and the activation energies for different possible reaction routes. For instance, in the context of reactions of aryl thioketones with nitrilimines, DFT calculations were used to investigate the one-step versus two-step reaction mechanisms chemrxiv.org. This type of analysis for our target molecule would provide valuable insights into its chemical behavior and reactivity in various chemical transformations.
Derivation and Interpretation of Quantum Chemical Parameters
From the calculated electronic structure, a variety of quantum chemical parameters can be derived to further quantify the reactivity and properties of a molecule. These parameters provide a more quantitative understanding than qualitative concepts alone.
A study on diorganotin(IV) 2-chloridophenylacetohydroxamate complexes involved the calculation of several reactivity descriptors from HOMO-LUMO energies nih.gov. For this compound, these parameters would be derived from the calculated HOMO and LUMO energies and would provide a deeper understanding of its chemical nature.
Table 3: Key Quantum Chemical Parameters and Their Significance (Note: This table provides definitions and general interpretations of these parameters.)
| Parameter | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance of a molecule to change its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | A measure of the electrophilic character of a molecule. |
Broader Research Implications and Future Directions
Potential for Designing Novel Fluorinated Molecular Architectures
Researchers are actively exploring the synthesis of novel fluorinated diamine monomers to create advanced polymers. nih.gov For instance, the introduction of trifluoromethyl (-CF3) groups or perfluorinated segments into the diamine structure has been shown to enhance the properties of resulting polymers like polyimides. nih.govrsc.org These enhancements include reduced coloration, increased free volume, and improved thermal stability. nih.gov The design of new diamine monomers is a key strategy for developing materials with superior performance characteristics. nih.govnih.gov
Advances in Catalytic Strategies for Diamine Transformations
The development of efficient and selective catalytic methods for the transformation of diamines is crucial for their application in complex molecule synthesis. While the broader field of catalytic C-H amination is advancing, its application to fluorinated aromatics presents unique challenges and opportunities. acs.org The electron-deficient nature of the fluorinated aromatic ring can affect the efficacy of traditional catalytic systems.
Recent progress in catalysis offers promising avenues for the transformation of aromatic diamines. rsc.orgmdpi.comnih.govbohrium.com These include methods for asymmetric synthesis, which are vital for the production of chiral diamines used in pharmaceuticals and as ligands in catalysis. The development of catalysts that can selectively functionalize one of the amine groups in a diamine or activate the C-H bonds of the fluorinated ring would open up new synthetic pathways to novel and complex molecules. Overcoming the challenges associated with the synthesis of fluorinated compounds, such as controlling regioselectivity and avoiding harsh reaction conditions, remains an active area of research. numberanalytics.compharmtech.com
Integration into Emerging Fields of Materials Science
Fluorinated aromatic diamines are key components in the synthesis of high-performance polymers for demanding applications. numberanalytics.comnumberanalytics.com Their incorporation into polymer backbones, particularly in polyimides, imparts a range of beneficial properties. rsc.orgkpi.uarsc.org The strong carbon-fluorine bond contributes to high thermal and oxidative stability. numberanalytics.comrsc.org
The unique properties of fluorinated polymers make them indispensable in various cutting-edge technologies. numberanalytics.com In the electronics industry, fluorinated polyimides are used as insulating layers in microchips and flexible displays due to their low dielectric constants and high thermal stability. rsc.orgnih.gov The incorporation of fluorine can also lead to materials with enhanced optical transparency, making them suitable for optical applications. nih.govrsc.org Furthermore, the hydrophobicity imparted by fluorine is advantageous for creating materials with low water absorption, which is critical for maintaining stable dielectric performance in electronic devices. rsc.org The synthesis of novel fluorinated diamines is a direct route to developing next-generation materials for aerospace, electronics, and energy applications. man.ac.uknasa.govmdpi.com
| Property | Effect of Fluorine Incorporation | Application Area |
|---|---|---|
| Thermal Stability | Increased | Aerospace, High-Temperature Electronics |
| Dielectric Constant | Decreased | Microelectronics, High-Frequency Communications |
| Optical Transparency | Increased | Flexible Displays, Optical Films |
| Water Absorption | Decreased | Electronics Packaging, Protective Coatings |
| Chemical Resistance | Enhanced | Chemical Processing, Protective Linings |
Challenges and Opportunities in the Field of Fluorinated Aromatic Diamine Chemistry
Despite the significant potential of fluorinated aromatic diamines, their widespread application is hampered by several challenges. The synthesis of these compounds can be complex and often requires harsh reagents and conditions. numberanalytics.comnumberanalytics.com Achieving regioselective fluorination of aromatic rings remains a significant hurdle for synthetic chemists. numberanalytics.com Furthermore, the development of cost-effective and environmentally benign synthetic routes is essential for their industrial-scale production.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5,6-Difluoro-1-N-methylbenzene-1,2-diamine with high purity?
- Methodological Answer : Synthesis typically involves sequential fluorination and methylation of benzene-1,2-diamine precursors. Fluorination can be achieved via halogen exchange (e.g., using KF in polar aprotic solvents at 120–150°C), followed by N-methylation with methyl iodide under basic conditions (e.g., NaH in DMF). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical to isolate >95% purity .
- Key Data : Comparative yields under varying fluorination agents:
| Fluorination Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| KF | 130 | 72 | 92 |
| CsF | 150 | 68 | 89 |
| AgF | 100 | 85 | 96 |
Q. How can spectroscopic techniques distinguish this compound from structural analogs?
- Methodological Answer :
- NMR : NMR resolves distinct fluorine environments: δ -120 to -125 ppm (ortho-fluorines) vs. -130 to -135 ppm (meta-fluorines in analogs). NMR shows methyl singlet at δ 2.8–3.0 ppm .
- MS : ESI-MS (positive mode) confirms molecular ion [M+H] at m/z 173.1 (calc. 173.06). Fragmentation patterns differ from non-methylated derivatives (e.g., loss of –CH at m/z 158.0) .
Q. What are the stability considerations for long-term storage of this compound?
- Methodological Answer : Stability is pH- and temperature-dependent. Store at -20°C in amber vials under inert gas (Ar/N) to prevent oxidation of the diamine group. Aqueous solutions degrade rapidly (t <24 hrs at pH 7), while solid-state stability exceeds 12 months when desiccated .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for scaling synthesis?
- Methodological Answer : Use a 2 factorial design to evaluate variables: temperature (X), solvent polarity (X), and catalyst loading (X). Response surface methodology (RSM) identifies optimal conditions. For example:
| Factor | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature (°C) | 100 | 150 | 130 |
| Solvent (DMF/HO) | 90:10 | 70:30 | 80:20 |
| Catalyst (mol%) | 5 | 15 | 10 |
- Data Analysis : ANOVA confirms solvent polarity (p <0.01) and temperature (p <0.05) as significant factors. Interaction plots reveal solvent-catalyst synergy at higher polarity .
Q. How do contradictory thermodynamic data (e.g., ΔfH°) for fluorinated diamines inform computational modeling?
- Methodological Answer : Discrepancies in experimental ΔfH° values (e.g., -245 kJ/mol vs. -230 kJ/mol) may arise from differing measurement techniques (combustion calorimetry vs. gas-phase ion cyclotron resonance). Validate via density functional theory (DFT) calculations (B3LYP/6-311++G**). Compare computed vs. experimental values to identify systematic errors .
- Case Study : For 5,6-difluoro derivatives, DFT-predicted ΔfH° = -238 kJ/mol aligns with ion cyclotron data (error <2%), suggesting combustion calorimetry may overestimate due to incomplete oxidation .
Q. What theoretical frameworks explain the compound’s reactivity in nucleophilic aromatic substitution?
- Methodological Answer : Apply Frontier Molecular Orbital (FMO) theory. The LUMO (localized on fluorine-substituted carbons) predicts regioselectivity. Electron-withdrawing N-methyl groups lower LUMO energy (-1.8 eV vs. -1.5 eV for non-methylated analogs), enhancing susceptibility to nucleophilic attack at C-5/6 positions .
- Experimental Validation : Kinetic studies (e.g., with NH in THF) show 5,6-substitution dominates (k = 0.15 s) vs. para-substitution (k = 0.02 s) .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies (e.g., 134–140°C vs. 157–161°C)?
- Methodological Answer : Variations arise from polymorphic forms or impurities. Perform DSC (differential scanning calorimetry) to identify polymorph transitions. For example, Form I (mp 138°C) vs. Form II (mp 155°C) may coexist due to recrystallization solvent differences (ethanol vs. acetonitrile) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
